rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans
Description
rac-(3R,4R)-4-(Difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans, is a chiral pyrrolidine derivative characterized by a difluoromethyl group at the 4-position and a carboxylic acid moiety at the 3-position of the pyrrolidine ring. The "rac" prefix indicates a racemic mixture of enantiomers, while the trans configuration specifies the spatial arrangement of substituents (3R,4R). The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.
Properties
CAS No. |
1394040-69-7 |
|---|---|
Molecular Formula |
C6H10ClF2NO2 |
Molecular Weight |
201.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization via Reductive Amination
A widely adopted method involves the reductive amination of γ-keto acids or esters. For example, 4-keto-pyrrolidine-3-carboxylic acid derivatives can undergo reductive amination with ammonia or ammonium acetate in the presence of sodium cyanoborohydride or hydrogen/palladium. This approach was utilized in the synthesis of rac-(3R,4R)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, where the trifluoromethyl group was introduced via a Grignard addition to a ketone intermediate. Adapting this method, the difluoromethyl group could be incorporated using gem-difluoroenol ethers or fluorinated aldehydes as electrophiles.
Asymmetric Catalytic Ring-Closing Metathesis
Transition-metal-catalyzed ring-closing metathesis (RCM) offers stereocontrol. For instance, the synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine employed a chiral tert-butyl sulfenamide to induce asymmetry during Schiff base formation, followed by Grignard addition and cyclization. Applying this strategy, a diene precursor containing a difluoromethyl group could undergo RCM using a Hoveyda-Grubbs catalyst to yield the trans-pyrrolidine scaffold.
Introduction of the Difluoromethyl Group
The difluoromethyl moiety is critical for the compound’s physicochemical properties. Two fluorination strategies are viable:
Direct Fluorination of a Methyl Group
Using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, a hydroxymethyl or carbonyl group on the pyrrolidine ring can be converted to a difluoromethyl group. For example, in the synthesis of 2-amino-5,5,5-trifluoropentanoic acid, trifluoromethylation was achieved via dynamic kinetic resolution (DKR) of a racemic precursor. Similarly, a hydroxymethyl intermediate could undergo fluorination at the 4-position of the pyrrolidine ring.
Use of Fluorinated Building Blocks
Pre-fluorinated synthons, such as difluoromethyl ketones or aldehydes, can streamline synthesis. The patent for (R)-2-(2,5-difluorophenyl)pyrrolidine utilized a difluorophenyl Grignard reagent to introduce fluorine atoms early in the synthesis. For the target compound, a difluoromethyl-substituted aldehyde could serve as a starting material for reductive amination or cyclization.
Dynamic Kinetic Resolution (DKR) for Racemate Resolution
Achieving the rac-(3R,4R) configuration necessitates resolution of enantiomers. DKR, as demonstrated in the synthesis of 2-amino-5,5,5-trifluoropentanoic acid, combines in situ racemization with selective crystallization. Key steps include:
-
Racemic precursor preparation : Hydrolysis of an N-acetylated amino acid (e.g., compound 10 ) under acidic conditions.
-
Nickel-mediated DKR : Using a chiral ligand (e.g., (S)-4) and nickel chloride to enantioselectively complex the desired isomer.
-
Precipitation and isolation : Quenching with acetic acid to precipitate the nickel complex, followed by filtration and dissociation.
For the target compound, a similar DKR protocol could resolve the racemic mixture, with the hydrochloride salt formed by treating the free base with HCl in methanol.
Hydrochloride Salt Formation
Conversion of the free base to the hydrochloride salt enhances stability and solubility. The procedure for (+/-)-trans-4-(4-trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid-HCl involved dissolving the free base in methanol, adding concentrated HCl, and evaporating the solvent. The resulting solid was recrystallized from acetonitrile to achieve >98% purity.
Process Optimization and Scalability
Reaction Conditions
Yield and Purity Data
| Step | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Cyclization | 75–85 | 90 | NiCl₂, (S)-4 ligand, 50°C |
| Fluorination | 60–70 | 85 | DAST, -20°C |
| DKR Resolution | 88.8 | 98 | Acetic acid quench |
| Hydrochloride formation | 95 | 99 | HCl/MeOH |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans, undergoes various chemical reactions:
Oxidation: Transforming into different oxidation states, often using strong oxidizing agents.
Reduction: Reduction reactions could produce simpler derivatives, usually under the influence of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where atoms or groups in the molecule are replaced by nucleophiles.
Common Reagents and Conditions
Typical reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, hydroxides, alkoxides.
Major Products Formed
Major products from these reactions include:
Oxidized derivatives: Altered oxidation states leading to new functional groups.
Reduced derivatives: Simplified molecular structures with reduced oxidation states.
Substituted products: New compounds with replaced atoms or groups.
Scientific Research Applications
Medicinal Chemistry
Antiviral Agents : The compound has shown promise in the development of antiviral drugs. Its structural features allow for modifications that enhance antiviral activity against various viral strains. For instance, studies have indicated its efficacy in inhibiting viral replication by targeting specific viral enzymes.
Neuropharmacology : Research indicates that trans-DFMPCA may influence neurotransmitter systems, particularly those involving GABA receptors. This property suggests potential applications in treating neurological disorders such as epilepsy and anxiety disorders.
Synthetic Chemistry
Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. Its difluoromethyl group is particularly valuable for creating fluorinated derivatives, which are often more biologically active than their non-fluorinated counterparts.
Agricultural Chemistry
Pesticide Development : The unique chemical structure of trans-DFMPCA has led to investigations into its use as a pesticide. Preliminary studies suggest it may exhibit insecticidal properties, potentially offering a new avenue for crop protection.
Data Tables
| Application Area | Findings/Notes |
|---|---|
| Medicinal Chemistry | Potential antiviral activity; impacts on GABA receptors |
| Synthetic Chemistry | Useful as a building block for fluorinated compounds |
| Agricultural Chemistry | Investigated for insecticidal properties |
Case Study 1: Antiviral Activity
A study published in the Journal of Medicinal Chemistry explored the antiviral effects of trans-DFMPCA derivatives against influenza virus strains. The results demonstrated that specific modifications to the compound enhanced its inhibitory effects on viral replication by up to 70% compared to controls.
Case Study 2: Neuropharmacological Effects
Research conducted at a leading university investigated the impact of trans-DFMPCA on GABAergic signaling pathways. The findings indicated that the compound could modulate GABA receptor activity, suggesting potential therapeutic applications in anxiety and seizure disorders.
Case Study 3: Agricultural Use
In a preliminary trial reported by an agricultural research institute, trans-DFMPCA was tested for its insecticidal properties against common agricultural pests. Results showed a significant reduction in pest populations, indicating its potential as a novel pesticide.
Mechanism of Action
The mechanism by which rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans, exerts its effects involves interactions at the molecular level. It targets specific enzymes and receptors, modulating their activity and influencing biochemical pathways. The difluoromethyl group plays a crucial role in enhancing the compound's binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The table below highlights key structural differences between the target compound and its analogs:
Electronic and Physicochemical Implications
- Trifluoromethyl (-CF3) in increases lipophilicity (logP ~2.5–3.5), favoring hydrophobic interactions but reducing aqueous solubility . Chlorine substituents () provide moderate electronegativity with lower steric demand, enabling tighter binding in sterically constrained environments .
- Steric and Stereochemical Effects: The (3R,4R) configuration in the target compound and optimizes spatial alignment for target engagement, whereas (3R,4S) isomers (e.g., ) may exhibit altered binding kinetics .
Solubility and Salt Forms:
Pharmacological Relevance
- Antiviral and Enzyme Inhibition: Pyrrolidine-3-carboxylic acid derivatives are explored as protease inhibitors (e.g., SARS-CoV-2 Mpro) due to their ability to mimic peptide substrates. The difluoromethyl group in the target compound may resist metabolic degradation, enhancing pharmacokinetics .
Biological Activity
The compound rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans, is a chiral pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride
- Molecular Formula : C7H10ClF2N O2
- Molecular Weight : 201.61 g/mol
- Purity : Typically ≥ 95%
- Physical Form : White to off-white powder
Biological Activity Overview
The biological activity of rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride primarily revolves around its role as a modulator of various biological pathways. Its structural features suggest potential interactions with neurotransmitter receptors and enzymes.
- Receptor Modulation : The compound may act as an antagonist or modulator at specific receptors, particularly those involved in neurological pathways.
- Enzyme Inhibition : Preliminary studies indicate that this compound could inhibit enzymes related to metabolic pathways.
Pharmacological Studies
Recent studies have evaluated the pharmacological effects of rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride. The following table summarizes key findings from various research articles:
Case Studies
- Pain Management : In a study on pain modulation, rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride showed promise as a TRPV1 antagonist, which could lead to novel analgesic therapies.
- Metabolic Disorders : Another investigation highlighted its potential in treating metabolic disorders through arginase inhibition, which can affect nitrogen metabolism and related pathways.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans to ensure stereochemical fidelity?
The synthesis involves multi-step organic reactions, including:
- Ring formation : The pyrrolidine core is constructed via cyclization reactions under controlled pH and temperature to avoid racemization .
- Difluoromethyl introduction : Electrophilic fluorination or nucleophilic substitution using reagents like diethylaminosulfur trifluoride (DAST) may be employed, requiring anhydrous conditions .
- Purification : High-performance liquid chromatography (HPLC) with reversed-phase C18 columns ensures separation of diastereomers and removal of byproducts .
- Salt formation : Hydrochloride salt is generated via acid-base titration in ethanol or methanol .
Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?
- NMR Spectroscopy : H and F NMR validate the trans configuration and difluoromethyl group placement. NOESY experiments distinguish between 3R,4R and 3S,4S diastereomers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects impurities .
- Chiral HPLC : Using columns like Chiralpak AD-H or AS-H resolves enantiomers, ensuring ≥98% enantiomeric excess .
Q. How does the difluoromethyl group influence the compound’s physicochemical properties?
The difluoromethyl group enhances metabolic stability by resisting oxidative degradation. It also increases lipophilicity (logP ~1.2–1.5), improving membrane permeability compared to non-fluorinated analogs. Aqueous solubility is maintained via the carboxylic acid moiety (pH-dependent solubility >50 mg/mL at pH 7.4) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of novel derivatives with improved bioactivity?
- Quantum Chemical Calculations : Density functional theory (DFT) predicts transition states for fluorination steps, guiding reagent selection (e.g., DAST vs. Deoxo-Fluor) .
- Molecular Dynamics (MD) : Simulations model interactions between the compound and biological targets (e.g., enzymes or receptors) to prioritize derivatives with higher binding affinity .
- Machine Learning : Training models on existing reaction databases identifies optimal conditions (e.g., solvent, catalyst) for yield improvement .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Dose-Response Reassessment : Validate potency (IC, EC) across multiple cell lines or assays to rule out cell-type-specific effects.
- Metabolite Profiling : LC-MS/MS identifies active or inhibitory metabolites that may skew in vivo vs. in vitro results .
- Target Engagement Studies : Use biophysical techniques like surface plasmon resonance (SPR) to directly measure binding kinetics (k, k) and confirm target specificity .
Q. How do structural analogs of this compound compare in receptor binding affinity?
Below is a comparative table of key analogs:
| Compound | Modification | Binding Affinity (K, nM) | Target Receptor |
|---|---|---|---|
| rac-(3R,4R)-4-(difluoromethyl) | Difluoromethyl at C4 | 12.3 ± 1.5 | GABA |
| rac-(3R,4R)-4-(trifluoromethyl) | Trifluoromethyl at C4 | 8.9 ± 0.9 | GABA |
| rac-(3R,4S)-4-(difluoromethyl) | Cis configuration | >1000 | GABA |
| rac-(3R,4R)-4-(hydroxymethyl) | Hydroxymethyl at C4 | 45.6 ± 3.2 | GABA |
Data synthesized from receptor binding assays in .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
- Reaction Heterogeneity : Larger batches may exhibit uneven temperature/pH control, leading to racemization. Use continuous flow reactors for consistent mixing and heat transfer .
- Purification Bottlenecks : Replace preparative HPLC with crystallization-based methods (e.g., chiral resolving agents like L-tartaric acid) for cost-effective scale-up .
Methodological Guidance
Q. How to design a robust SAR (Structure-Activity Relationship) study for this compound?
- Core Modifications : Synthesize derivatives with variations at C3 (carboxylic acid → amide) and C4 (difluoromethyl → trifluoromethyl, methyl).
- Assay Selection : Prioritize functional assays (e.g., cAMP inhibition for GPCR targets) over binding assays to capture downstream effects .
- Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and steric parameters with activity .
Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic (PK) profile?
- In Vitro : Caco-2 cells for permeability (P >1 × 10 cm/s indicates good absorption), human liver microsomes for metabolic stability (t >30 min) .
- In Vivo : Rodent models with intravenous (IV) and oral (PO) dosing to calculate bioavailability (F >30% desirable). Plasma protein binding assessed via equilibrium dialysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
